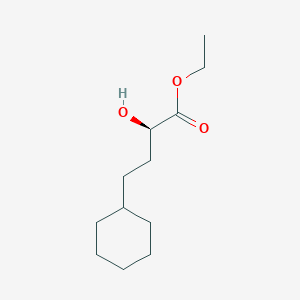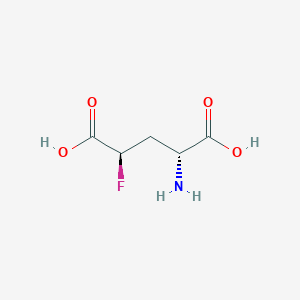
(2R,4R)-2-amino-4-fluoropentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-2-amino-4-fluoropentanedioic acid, also known as L-AP4, is a synthetic amino acid that has been widely used in scientific research for its ability to selectively block the transmission of certain neurotransmitters in the brain.
Applications De Recherche Scientifique
(2R,4R)-2-amino-4-fluoropentanedioic acid has been used in various scientific research applications, including studies of synaptic transmission, pain perception, and addiction. It has been shown to selectively block the transmission of certain neurotransmitters, including glutamate and GABA, which are involved in synaptic transmission and pain perception.
Mécanisme D'action
(2R,4R)-2-amino-4-fluoropentanedioic acid acts as a selective antagonist for the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of synaptic transmission and pain perception. By blocking the activation of mGluR4, (2R,4R)-2-amino-4-fluoropentanedioic acid inhibits the release of glutamate and GABA, which reduces synaptic transmission and pain perception.
Effets Biochimiques Et Physiologiques
(2R,4R)-2-amino-4-fluoropentanedioic acid has been shown to have a variety of biochemical and physiological effects, including the reduction of synaptic transmission, the inhibition of pain perception, and the prevention of addiction. It has also been shown to have neuroprotective effects in certain neurodegenerative diseases, such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2R,4R)-2-amino-4-fluoropentanedioic acid is its selectivity for mGluR4, which allows for the selective inhibition of certain neurotransmitters without affecting others. This makes it a valuable tool for studying the role of specific neurotransmitters in synaptic transmission and pain perception. However, one limitation of (2R,4R)-2-amino-4-fluoropentanedioic acid is its limited solubility, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research involving (2R,4R)-2-amino-4-fluoropentanedioic acid, including the development of more potent and selective mGluR4 antagonists, the exploration of its potential therapeutic applications in neurodegenerative diseases, and the investigation of its role in addiction and other neurological disorders.
Conclusion
In conclusion, (2R,4R)-2-amino-4-fluoropentanedioic acid is a synthetic amino acid that has been widely used in scientific research for its ability to selectively block the transmission of certain neurotransmitters in the brain. Its selectivity for mGluR4 makes it a valuable tool for studying the role of specific neurotransmitters in synaptic transmission and pain perception. While it has some limitations, there are several future directions for research involving (2R,4R)-2-amino-4-fluoropentanedioic acid, which may lead to new insights into the treatment of neurological disorders.
Méthodes De Synthèse
(2R,4R)-2-amino-4-fluoropentanedioic acid is synthesized through a multi-step process that involves the conversion of L-aspartic acid to the corresponding diester, followed by fluorination and reduction. The final product is purified through chromatography to obtain pure (2R,4R)-2-amino-4-fluoropentanedioic acid.
Propriétés
Numéro CAS |
149117-03-3 |
|---|---|
Nom du produit |
(2R,4R)-2-amino-4-fluoropentanedioic acid |
Formule moléculaire |
C5H8FNO4 |
Poids moléculaire |
165.12 g/mol |
Nom IUPAC |
(2R,4R)-2-amino-4-fluoropentanedioic acid |
InChI |
InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2-,3-/m1/s1 |
Clé InChI |
JPSHPWJJSVEEAX-PWNYCUMCSA-N |
SMILES isomérique |
C([C@H](C(=O)O)N)[C@H](C(=O)O)F |
SMILES |
C(C(C(=O)O)N)C(C(=O)O)F |
SMILES canonique |
C(C(C(=O)O)N)C(C(=O)O)F |
Synonymes |
D-Glutamic acid, 4-fluoro-, (4R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



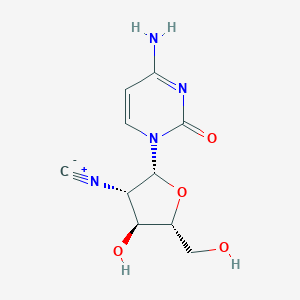
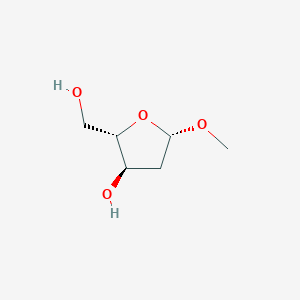
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)
![[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine](/img/structure/B117370.png)
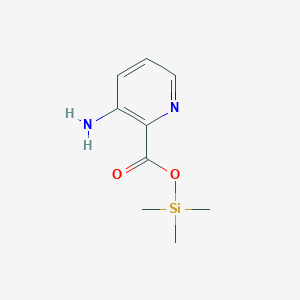
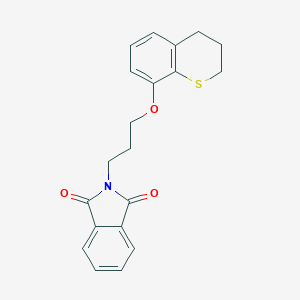
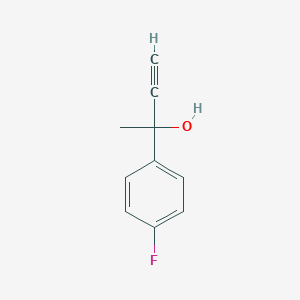

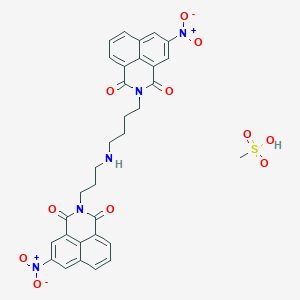

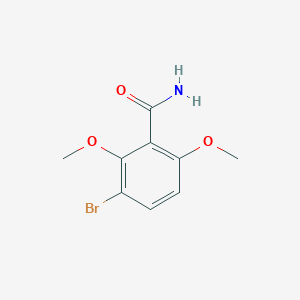
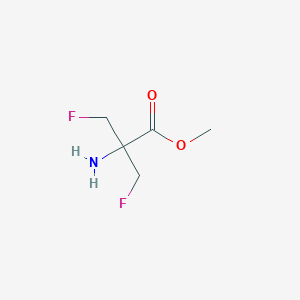
![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)
